2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine

Kinase inhibitor scaffold Constitutional isomerism ATP-site binding geometry

When procuring imidazolyl-pyrimidine building blocks for kinase inhibitor programs, researchers often encounter incorrect isomers or must perform time-consuming imidazole alkylation. This compound provides the precise 5-methylimidazole N-1 methylene-bridged connectivity required for ATP-site binding studies. • Free 4-amine handle enables rapid diversification via amidation or urea formation • Documented IMPDH2 Ki=240 nM supports use as assay positive control • Eliminates the imidazole alkylation step, accelerating parallel synthesis workflows.

Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
Cat. No. B13108063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CN=CN1CC2=CN=C(N=C2N)C
InChIInChI=1S/C10H13N5/c1-7-3-12-6-15(7)5-9-4-13-8(2)14-10(9)11/h3-4,6H,5H2,1-2H3,(H2,11,13,14)
InChIKeyZGIAPXIFCRYJBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Structural Baseline


2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine (CAS 805946-52-5) is a C10H13N5 heterocyclic small molecule (MW 203.24) belonging to the imidazolyl-pyrimidine class . This compound is primarily sourced as a specialty building block or reference standard (≥95% purity, light beige solid) for medicinal chemistry and kinase inhibitor research programs . Unlike many in-class analogs that are extensively profiled in primary pharmacology, published quantitative bioactivity data for this specific compound remain limited, and procurement decisions must therefore be guided by its distinct structural connectivity, chemical handle positioning, and class-level mechanistic evidence rather than by direct head-to-head potency comparisons .

Scaffold-driven kinase researchMethylene-bridged imidazolyl-pyrimidine core supports hinge-binding geometry studies distinct from direct-linked or amide analogs.
Building block with free amine handleReady for amidation, urea formation, or cross-coupling without additional deprotection or linker installation.
Class-level mechanistic evidenceSupported by imidazolyl-pyrimidine SAR literature; procurement relies on structural connectivity rather than head-to-head potency data.

Why Generic Substitution Is Not Advisable


Substituting this compound with a generic imidazolyl-pyrimidine or an isomer of the same molecular formula (C10H13N5) is scientifically unsound because even subtle connectivity changes—such as moving the imidazole attachment from the 1-position methylene bridge to a direct 4-position ring–ring bond, or altering the substitution pattern on the imidazole ring—can profoundly alter target engagement profiles, as demonstrated by SAR studies on the imidazolylpyrimidine hCMV UL70 primase series where single-atom variations shifted anti-CMV IC50 values from 150 nM to inactive [1]. The 5-methylimidazole N-1 methylene linker present in this compound provides a distinct vector and conformational flexibility that directly impacts kinase ATP-site binding geometry, a feature not replicated by its constitutional isomer 2-amino-4-(1-ethyl-2-methylimidazol-5-yl)pyrimidine or by other C10H13N5 heterocycles such as N6-isopentenyladenine . Furthermore, the free 2-methyl-4-aminopyrimidine core in this compound serves as a synthetic handle for further derivatization, making it chemically non-interchangeable with analogs where this position is blocked or modified .

Target Compound
Constitutional Isomer / Analog
Linker architecture
N-1 imidazole methylene bridge to pyrimidine C-5; provides conformational flexibility and distinct hinge-binding vector.
Direct C–C bond (imidazole C-4 to pyrimidine C-4); rigid geometry may shift ATP-site engagement and kinase selectivity profile.
Pharmacophore orientation
Free 4-amine adjacent to 2-methyl; matched to early GRK-active pyrimidine scaffolds; reported class-level GRK pharmacophore.
Amide-linked imidazole-pyrimidine analogs (e.g., CDK-optimized series) structurally diverted away from GRK engagement; kinase family targeting may differ.
Synthetic utility
Fully assembled core; free amine enables single-step diversification; eliminates imidazole alkylation step required for bromomethyl precursor.
Bromomethyl precursor (CAS 5423-98-3) lacks imidazole pharmacophore; requires additional synthetic steps before entering kinase SAR studies.

Quantitative Differentiation vs. Closest Comparators


Constitutional Connectivity and Kinase Scaffold Recognition

The target compound features a methylene-bridged N-1 imidazole connected to the pyrimidine 5-position, whereas the comparator 4-(5-methyl-1H-imidazol-4-yl)pyrimidin-2-amine lacks the methylene spacer and uses a direct C–C bond at the imidazole 4-position paired with a pyrimidine 2-amine . In the structurally characterized imidazolyl-pyrimidine kinase inhibitor series (e.g., CDK2 co-crystal structures), the presence and length of the linker between imidazole and pyrimidine rings dictate the depth of penetration into the kinase hinge region and the取向 of the 4-amino hydrogen-bonding network [1]. No direct head-to-head enzymatic assay exists for these two specific compounds; however, class-level SAR from the imidazole-pyrimidine amide CDK inhibitor program demonstrates that changing the linker identity (methylene vs. direct bond vs. amide) alters CDK2 IC50 by >100-fold in matched pairs [1].

Connectivity vs. comparator
Class-level inference
Methylene-bridged N-1 imidazole → pyrimidine C-5 vs. direct C–C bond isomer; class-level SAR shows >100-fold CDK2 IC50 variation from linker changes in matched pairs.
Connectivity dictates hinge-binding geometry; direct-linked isomer cannot substitute for structure-based design.
No head-to-head assay for the two specific compounds; inference from imidazole-pyrimidine amide CDK inhibitor program.
Kinase inhibitor scaffold Constitutional isomerism ATP-site binding geometry

IMPDH Inhibitory Activity vs. In-Class Baseline

The target compound has been evaluated for inhibitory activity against inosine-5'-monophosphate dehydrogenase (IMPDH), yielding Ki values of 240 nM (non-competitive mode) and 440 nM (substrate-competitive mode at the IMP substrate of IMPDH2) [1]. By comparison, the optimized imidazole-pyrimidine amide CDK inhibitor series achieved single-digit nanomolar CDK2 potency but showed no significant IMPDH activity at concentrations up to 10 µM, indicating that the target compound's IMPDH engagement is a structurally differentiated feature relative to amide-linked analogs [2]. However, no direct IMPDH activity data are publicly available for the closest constitutional isomer 2-amino-4-(1-ethyl-2-methylimidazol-5-yl)pyrimidine, so the comparator baseline is class-level rather than compound-specific.

IMPDH2 inhibition Ki
Cross-study comparable
Ki = 240 nM (non-competitive); Ki = 440 nM (IMP-competitive) vs. class-level baseline >10 µM for amide-linked CDK inhibitors.
Measurable IMPDH2 affinity provides a biochemical fingerprint differentiating this scaffold from other imidazolyl-pyrimidine building blocks.
IMPDH2 enzyme assay (Mus musculus); no public comparator data for closest constitutional isomer.
IMPDH inhibition Enzyme assay Ki determination

Synthetic Handle and Alkylation Readiness

The target compound is synthesized by alkylation of 5-methyl-1H-imidazole with 4-amino-5-(bromomethyl)-2-methylpyrimidine, and the resulting product represents the completed imidazolyl-pyrimidine scaffold with a free 4-amine available for further derivatization (e.g., amidation, urea formation, or Buchwald–Hartwig coupling) . The precursor 4-amino-5-(bromomethyl)-2-methylpyrimidine dihydrobromide (CAS 5423-98-3) retains the electrophilic bromomethyl handle but lacks the imidazole pharmacophore and therefore cannot directly enter kinase SAR studies without additional synthetic steps . The target compound thus saves at least one synthetic step (imidazole alkylation, typically requiring 12–24 h reaction time with base and solvent workup) compared to starting from the bromomethyl precursor .

Synthetic step economy
Supporting evidence
Eliminates one imidazole alkylation step (estimated 12–24 h) compared to bromomethyl precursor; free 4-amine ready for diversification.
Fully assembled core reduces synthesis time for focused kinase inhibitor library SAR iteration.
Synthetic route inferred from vendor descriptions; no published quantitative kinetics data.
Synthetic intermediate Alkylation Building block comparison

GRK Inhibitor Classification vs. CDK-Selective Amides

Vendor technical documentation classifies this compound as a G protein-coupled receptor kinase (GRK) inhibitor, referencing early pyrimidine SAR studies (Bigham et al., J. Med. Chem. 1992, 35, 1399) that established the pyrimidine scaffold as a GRK pharmacophore . In contrast, the extensively optimized imidazole-pyrimidine amide series (e.g., AZD5597) was explicitly developed for CDK1/2/9 selectivity with no reported GRK activity [1]. This divergence in kinase family targeting—GRK (serine/threonine kinases regulating GPCR signaling) vs. CDK (cell-cycle kinases)—reflects fundamental differences in the pharmacophore requirements: the free 4-amine and methylene-bridged imidazole of the target compound more closely resemble early GRK-active scaffolds, whereas the amide-linked analogs were structurally optimized away from GRK toward CDK2 hinge binding [1]. No direct GRK IC50 data are publicly available for this specific compound.

GRK vs. CDK classification
Class-level inference
Classified as GRK inhibitor (vendor annotation) consistent with early pyrimidine GRK pharmacophore; amide-linked analogs optimized for CDK1/2/9 with no reported GRK activity.
Researchers targeting GRK-driven pathways should select this scaffold over CDK-optimized amides, which have been structurally diverted away from GRK engagement.
No direct GRK IC50 data publicly available; class-level inference from scaffold architecture.
GRK inhibition Kinase selectivity Chemical probe

Optimal Research and Procurement Scenarios


Kinase Inhibitor Library Design with Methylene-Bridged Scaffolds

Medicinal chemistry teams building focused kinase inhibitor libraries should procure this compound when the synthetic plan requires a pre-assembled 5-methylimidazole linked via a methylene bridge to a 4-amino-2-methylpyrimidine core. The free 4-amine enables rapid diversification through amidation or urea formation, while the methylene linker imparts conformational flexibility that distinguishes this scaffold from direct-linked or amide-linked analogs used in CDK inhibitor programs [1]. This scaffold is particularly relevant for programs exploring non-CDK kinase targets where the GRK pharmacophore literature (Bigham et al., J. Med. Chem. 1992) suggests favorable kinase engagement profiles distinct from CDK-optimized chemotypes .

IMPDH Biochemical Assay Standard or Tool Compound

The documented IMPDH2 inhibitory activity (Ki = 240 nM non-competitive; Ki = 440 nM IMP-competitive) supports the use of this compound as a biochemical tool or assay standard in IMPDH inhibition studies [2]. Unlike many imidazolyl-pyrimidine building blocks that lack measurable IMPDH activity, this compound provides a quantifiable biochemical signature that can serve as a positive control or reference point in enzyme inhibition screens, particularly in programs studying nucleotide metabolism or immunosuppressive mechanisms where IMPDH is a validated target.

SAR Studies on hCMV UL70 Primase Inhibitors

Based on class-level evidence from the imidazolylpyrimidine hCMV UL70 primase inhibitor series—where optimized compounds achieved anti-CMV IC50 values of 150 nM in viral yield and DNA replication assays with reduced cytotoxicity relative to ganciclovir and cidofovir—this compound can serve as a core scaffold for antiviral SAR expansion [3]. The methylene-bridged imidazole connectivity in this compound represents one of the key structural variations within the imidazolylpyrimidine class, and procurement of this specific connectivity enables systematic exploration of linker geometry effects on UL70 primase inhibition and antiviral selectivity.

Late-Stage Diversification in Parallel Synthesis

As a fully assembled imidazolyl-pyrimidine core with a free 4-amine handle, this compound is ideally suited for parallel synthesis workflows requiring a single amidation or cross-coupling step to generate diverse compound arrays. Procuring this building block eliminates the imidazole alkylation step required when starting from 4-amino-5-(bromomethyl)-2-methylpyrimidine, thereby reducing per-compound synthesis time and enabling higher-throughput SAR exploration in both academic and industrial medicinal chemistry settings .

Application
Selection Property
Validation Focus
Kinase inhibitor library design (non-CDK targets)
Methylene-bridged imidazolyl-pyrimidine scaffold with free 4-amine
Scaffold connectivity and GRK pharmacophore context; diversification via amidation or cross-coupling
IMPDH inhibition biochemical assays
Documented IMPDH2 inhibition profile (Ki context)
IMPDH enzyme inhibition endpoint review; distinguish from inactive imidazolyl-pyrimidine analogs
Antiviral SAR expansion (hCMV primase)
Imidazolylpyrimidine core with methylene bridge connectivity
Linker geometry effects on antiviral selectivity; class-level hCMV UL70 primase inhibitor context
Late-stage parallel synthesis and diversification
Pre-assembled core with amine handle; eliminates imidazole alkylation step
Synthetic step economy and throughput for focused kinase inhibitor arrays
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